molecular formula C15H12N2O B3350523 4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one CAS No. 28657-58-1

4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one

Cat. No. B3350523
CAS RN: 28657-58-1
M. Wt: 236.27 g/mol
InChI Key: WMDRFNQFXAVAFS-UHFFFAOYSA-N
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Description

4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one, also known as MNPN, is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments. In

Mechanism of Action

The mechanism of action of 4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. 4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell proliferation and survival. 4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one has also been shown to inhibit the migration and invasion of cancer cells, which is important for preventing the spread of cancer. In addition, 4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one has been shown to have neuroprotective effects, including the ability to protect neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to be stable under a variety of conditions. 4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one has also been shown to have low toxicity in vitro, making it a safer option for use in experiments. However, there are also some limitations to the use of 4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one in laboratory experiments. 4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one has poor solubility in aqueous solutions, which can make it difficult to work with. In addition, 4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one has not been extensively studied in vivo, which limits its potential for use in animal studies.

Future Directions

There are several future directions for research on 4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one. One area of research is to further elucidate the mechanism of action of 4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one. This will help to better understand how 4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one works and may lead to the development of more effective treatments. Another area of research is to study the pharmacokinetics and pharmacodynamics of 4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one in vivo. This will help to determine the optimal dosing and administration schedule for 4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one in humans. Finally, there is a need for further studies to investigate the potential of 4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion
In conclusion, 4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments. Further research is needed to fully understand the potential of 4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one as a therapeutic agent.

Scientific Research Applications

4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and leukemia. 4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one has also been studied for its neuroprotective properties and has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

5-methyl-3-naphthalen-1-yl-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-10-9-14(16-17-15(10)18)13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDRFNQFXAVAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NNC1=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00733260
Record name 4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28657-58-1
Record name 4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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